Ethyl 3-chloroisonicotinate

概要

説明

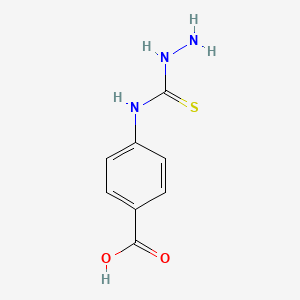

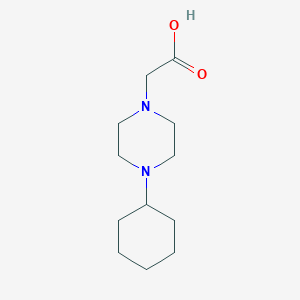

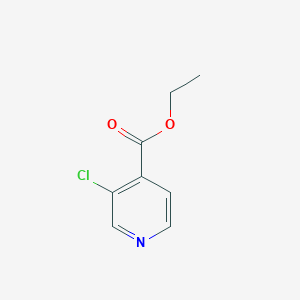

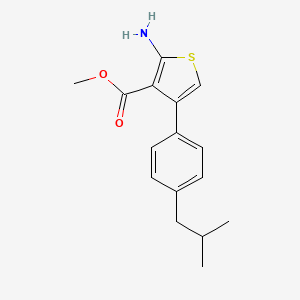

Ethyl 3-chloroisonicotinate is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as 3-Chloroisonicotinic acid ethyl ester, 3-Chloropyridine-4-carboxylic acid ethyl ester, and Ethyl 3-chloropyridine-4-carboxylate .

Synthesis Analysis

The synthesis of this compound involves heating a suspension of 3-chloroisonicotinic acid in thionyl chloride under reflux for 2.5 hours . After cooling to ambient temperature, the solution is concentrated to dryness and then azeotroped with toluene to afford an oil. This oil is then added dropwise over 10 minutes to a cooled solution of ethanol and DIPEA .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=C(C=NC=C1)Cl . Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.61 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are 185.0243562 g/mol . The topological polar surface area is 39.2 Ų .科学的研究の応用

Synthesis and Catalytic Applications

Stereoselective Synthesis : Ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound to Ethyl 3-chloroisonicotinate, is used in the synthesis of pharmacologically valuable products like L-carnitine. It is produced via stereoselective biotechnology methods in enzymatic reactions, highlighting the importance of similar ethyl chloro derivatives in chemical synthesis (Kluson et al., 2019).

Catalyst for Polymerization : this compound and related compounds can be used in catalysis, particularly in the polymerization of ethylene and α-olefins. This showcases their role in the development of new materials and polymers (Gromada et al., 2004).

Biosynthesis and Biological Studies

Biosynthesis of Optically Pure Esters : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, similar to this compound, is a precursor in the biosynthesis of chiral drugs like statins. This highlights the role of ethyl chloro derivatives in the biosynthesis of medically significant compounds (Ye et al., 2011).

Study of Fungal Metabolites : Ethyl trichloroacetate, a compound related to this compound, is studied for its role in the biosynthesis of fungal metabolites, indicating the relevance of ethyl chloro compounds in understanding fungal biochemistry (Thomas, 1961).

Chemical Properties and Spectroscopy

Spectroscopic Analysis : The study of similar molecules, like ethyl-6-chloronicotinate, provides insights into their structural and physicochemical properties through spectroscopic methods, which is essential for understanding the chemical characteristics of this compound (Karabacak et al., 2016).

Electronic Properties in Materials Science : Research on poly(3,4-ethylenedioxythiophene) derivatives, related to this compound, reveals their potential in electronic applications, indicating the broader implications of ethyl chloro compounds in materials science (Segura et al., 2006).

Safety and Hazards

Ethyl 3-chloroisonicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Ethyl 3-chloroisonicotinate is a chemical compound with the formula C8H8ClNO2 It is known to be aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

As a CYP1A2 inhibitor , it likely interacts with the CYP1A2 enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body.

Biochemical Pathways

Given its role as a CYP1A2 inhibitor , it may impact pathways involving the metabolism of drugs and other xenobiotics processed by this enzyme.

Pharmacokinetics

This compound has several pharmacokinetic properties :

Result of Action

As a CYP1A2 inhibitor , it may influence the activity of this enzyme, potentially affecting the metabolism of various substances within the body at a cellular level.

生化学分析

Biochemical Properties

Ethyl 3-chloroisonicotinate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450 1A2 (CYP1A2), where it acts as an inhibitor . This interaction affects the enzyme’s ability to metabolize various substrates, leading to altered biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This compound can modulate cell signaling pathways by interacting with key proteins and enzymes, leading to changes in cellular function. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition leads to a decrease in the metabolism of substrates that are typically processed by CYP1A2. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects underscore the importance of carefully controlling the dosage when using this compound in research studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . It interacts with CYP1A2, leading to the inhibition of its enzymatic activity and subsequent alterations in metabolic flux . Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses and inflammatory pathways . These interactions highlight the complex role of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . These properties suggest that this compound can reach various tissues and exert its effects throughout the body. The distribution of this compound within cells is influenced by its interactions with specific transporters and binding proteins, which can affect its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . The subcellular localization of this compound is likely directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for understanding the biochemical and cellular effects of this compound.

特性

IUPAC Name |

ethyl 3-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSAFDGQUZWUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376265 | |

| Record name | Ethyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211678-96-5 | |

| Record name | Ethyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)

![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)

![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)